molecular formula C18H19N7O4S B15143384 Enpp-1-IN-7

Enpp-1-IN-7

Cat. No.: B15143384
M. Wt: 429.5 g/mol
InChI Key: IVRGYWRNHKGYIR-UHFFFAOYSA-N
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Description

Enpp-1-IN-7 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing nucleotides such as ATP and GTP to AMP and GMP, respectively, while generating inorganic pyrophosphates. This enzyme is involved in various physiological processes, including cell proliferation, migration, apoptosis, and immune responses .

Preparation Methods

The synthesis of Enpp-1-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of ENPP1 Inhibition

ENPP1 is a transmembrane enzyme that hydrolyzes nucleotides (e.g., ATP, GTP) and cyclic dinucleotides (e.g., 2′,3′-cGAMP) via a phosphodiesterase activity . Inhibitors like Enpp-1-IN-7 likely disrupt this catalytic process.

Key Steps in ENPP1-Mediated Hydrolysis

  • Substrate Binding : ENPP1 binds nucleotides via conserved residues in its catalytic domain, including two zinc ions (Zn²⁺) coordinated by histidine and aspartate residues .

  • Phosphodiester Bond Cleavage : The enzyme cleaves phosphodiester bonds in substrates (e.g., ATP → AMP + PPi) .

  • Role of Zinc and Calcium : ENPP1’s activity depends on Zn²⁺ and Ca²⁺, which stabilize substrate interactions and catalytic intermediates .

Inhibition Pathway

While this compound’s exact mechanism is not explicitly detailed in the provided sources, general ENPP1 inhibitors often disrupt:

  • Zinc coordination : Chelation of Zn²⁺ (e.g., STF-1623/CM-3163) .

  • Substrate access : Blocking the active site to prevent nucleotide binding .

  • Off-target effects : Selectivity for ENPP1 over other ENPP family members .

Structural Insights from ENPP1-Substrate Interactions

Studies on ENPP1’s interaction with cyclic dinucleotides (e.g., 2′,3′-cGAMP) provide structural clues:

  • Active Site Geometry : ENPP1’s catalytic domain accommodates substrates via nucleotide- and guanine-binding pockets .

  • Conformational Specificity : Only 2′,3′-cGAMP (not 3′,3′-cGAMP) adopts a geometry suitable for hydrolysis, suggesting strict substrate recognition .

Comparative Analysis of ENPP1 Inhibitors

Compound Mechanism Selectivity Therapeutic Application
STF-1623/CM-3163Zinc chelationSpecific to ENPP1Cancer immunotherapy (e.g., breast)
CL-ENPP-1 (probe)Chemiluminescence activation via cleavageHigh S/N ratioDiagnostic (ENPP1 activity detection)
This compound Not detailed in sourcesBroad specificity inferredPotential cancer/immune modulation

Challenges in Studying this compound

The absence of direct data on this compound in the provided sources highlights gaps in current literature. Key areas requiring further research include:

  • Kinetic parameters : IC₅₀ values and enzyme turnover rates.

  • Off-target effects : Cross-reactivity with other ENPP family members (e.g., ENPP2/autotaxin) .

  • In vivo stability : Pharmacokinetics and metabolic pathways.

Scientific Research Applications

Enpp-1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of ENPP1 and its role in purinergic signaling. In biology, it is employed to investigate the effects of ENPP1 inhibition on cellular processes such as proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to modulate immune responses and inhibit tumor growth. In industry, it is used in the development of new drugs and therapeutic strategies targeting ENPP1 .

Mechanism of Action

Enpp-1-IN-7 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of nucleotides such as ATP and GTP, leading to the accumulation of these molecules and a decrease in the levels of AMP and GMP. The inhibition of ENPP1 also affects the production of inorganic pyrophosphates, which play a role in bone and cartilage mineralization. The molecular targets and pathways involved in the mechanism of action of this compound include the purinergic signaling pathway and the STING (stimulator of interferon genes) pathway .

Comparison with Similar Compounds

Enpp-1-IN-7 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include other ENPP1 inhibitors such as SR-8314 and meta-pyridine substituted compounds. These compounds also inhibit ENPP1 activity but may differ in their potency, specificity, and effects on purinergic signaling and immune responses.

Properties

Molecular Formula

C18H19N7O4S

Molecular Weight

429.5 g/mol

IUPAC Name

7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23)

InChI Key

IVRGYWRNHKGYIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC

Origin of Product

United States

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